molecular formula C18H21N3O3S2 B380322 3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 325693-29-6

3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B380322
CAS No.: 325693-29-6
M. Wt: 391.5g/mol
InChI Key: LOOHWRCLAYRLCT-UHFFFAOYSA-N
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Description

3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This compound features a cyclopentathienopyrimidine core, which is significant for its biological activity. The presence of the morpholino and allyl groups contributes to its pharmacological profile.

Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which are critical in various signaling pathways involved in cell proliferation and survival.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to reduce oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has been associated with reduced production of pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays and studies. Below is a summary table highlighting key findings from recent research:

Biological Activity Assay Type IC50 Value Reference
Inhibition of p110α kinaseEnzymatic assay2.0 nM
Anti-proliferative activityCell viability assay (A375)0.58 µM
Cytokine reductionELISANot specified

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Melanoma Cells : A study demonstrated that this compound significantly inhibited the proliferation of A375 melanoma cells. The IC50 value was recorded at 0.58 µM, showcasing its potential as an anti-cancer agent .
  • Inflammation Models : In vivo models of inflammation indicated that this compound could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), suggesting a promising role in treating inflammatory conditions .

Properties

IUPAC Name

10-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-2-6-21-17(23)15-12-4-3-5-13(12)26-16(15)19-18(21)25-11-14(22)20-7-9-24-10-8-20/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOHWRCLAYRLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC4=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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